CDK2/Cyclin E Kinase Inhibition: Comparative IC50 Values Against Key 9-Substituted Analogs
This compound (as the free base or a close structural congener) demonstrates sub-micromolar CDK2/cyclin E inhibitory activity, whereas the des-amino (i.e., 9-((1S,3R)-3-(prop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine) and saturated propylamino analogs lose at least one log unit of potency [1]. In the same assay format (CDK2/cyclin E radiometric filtration assay, 10 µM ATP), the target compound's IC50 is reported as 0.48 µM, compared to 5.6 µM for the des-amino analog and 12.3 µM for the saturated propylamino derivative [1].
| Evidence Dimension | CDK2/Cyclin E Kinase Inhibition IC50 |
|---|---|
| Target Compound Data | 0.48 µM |
| Comparator Or Baseline | Des-amino analog: 5.6 µM; Saturated propylamino analog: 12.3 µM |
| Quantified Difference | 11.7-fold more potent than des-amino; 25.6-fold more potent than saturated propylamino |
| Conditions | CDK2/cyclin E radiometric filtration assay, 10 µM ATP, 30 min incubation |
Why This Matters
The >10-fold potency differential demonstrates that the (E)-3-aminoprop-1-en-1-yl side chain is a structural determinant for CDK2 hinge-region binding, directly influencing which compound a medicinal chemist should prioritize for lead optimization.
- [1] US Patent US8846696B2. Purine derivatives as cyclin-dependent kinase inhibitors. Example compounds and biological data. Filed 2009-06-19. Granted 2014-09-30. View Source
